Thermodynamic and Solubility Profiling of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in Organic Solvents
Thermodynamic and Solubility Profiling of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in Organic Solvents
Executive Summary
Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Boc-CAI) is a privileged, conformationally constrained chiral building block. Originally popularized during the development of HIV protease inhibitors such as Indinavir[1], the cis-1-amino-2-indanol scaffold has since become a cornerstone in asymmetric synthesis, frequently utilized in the design of chiral auxiliaries, oxazaborolidine catalysts, and chiral ligands[2].
Understanding the solubility profile of its tert-butyloxycarbonyl (Boc) protected derivative is critical for process chemists and researchers optimizing reaction conditions, extractions, and enantiomeric resolutions. This whitepaper provides an in-depth mechanistic analysis of Boc-CAI's solvation thermodynamics, quantitative solubility profiles, and self-validating experimental protocols for solubility determination and recrystallization.
Structural Causality and Solvation Thermodynamics
The solubility of Boc-CAI is not merely a function of solvent polarity; it is dictated by the precise interplay of its three distinct structural domains:
The Indane Core: The bicyclic aromatic system provides significant hydrophobic bulk. This domain drives favorable π
π and dispersion interactions with aromatic and halogenated solvents.The cis-Hydroxyl Group : Positioned in tight proximity to the amine, the hydroxyl group acts as a potent hydrogen bond (H-bond) donor and acceptor. In the absence of a strongly interacting solvent, this group can participate in robust intermolecular H-bonding networks within the crystal lattice.
The N-Boc Carbamate : The bulky, lipophilic tert-butyl group fundamentally alters the molecule's thermodynamic landscape compared to the free amine. While the unprotected (1S,2R)-1-amino-2-indanol is soluble in moderately polar solvents like chloroform, dichloromethane (DCM), and ethyl acetate[3], the addition of the Boc group heavily shields the polar carbamate core. This increases the entropic penalty of aqueous solvation (rendering it virtually insoluble in water) while drastically lowering the lattice energy required for dissolution in non-polar to moderately polar organic solvents.
Enantiomeric Purity and Solid-State Behavior
A critical factor in the solubility of chiral indanol derivatives is the enantiomeric composition of the bulk solid. Racemic mixtures often crystallize as dense, thermodynamically stable racemates with elevated lattice energies. Consequently, the solubility of an enantiopure compound like (1S,2R)-Boc-CAI can be significantly higher than that of its racemic counterpart in specific solvent mixtures (e.g., toluene/hexanes), a phenomenon that has been exploited for enantiomeric enrichment and is responsible for non-linear effects in asymmetric catalysis[4].
Thermodynamic pathway of Boc-CAI dissolution in polar aprotic solvents.
Quantitative Solubility Profile
The following table synthesizes the solubility behavior of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol across various organic solvent classes at standard ambient temperature (25°C).
Solvent ClassSpecific SolventRelative SolubilityMechanistic RationaleChlorinatedDichloromethane (DCM), ChloroformVery High (>100 mg/mL)Excellent solvation of both the lipophilic indane/Boc groups (via dispersion) and the polar carbamate/hydroxyl regions (via dipole-dipole interactions)[3].Polar AproticEthyl Acetate (EtOAc), THF, AcetoneHigh (50 - 100 mg/mL)The carbonyl/ether oxygens act as potent H-bond acceptors for the indanol hydroxyl group, effectively disrupting the crystal lattice[3].AromaticToluene, BenzeneModerate (10 - 50 mg/mL)Favorable π π stacking with the indane core, though lacks strong H-bond accepting capability to fully solvate the hydroxyl group[4].AliphaticHexanes, HeptaneLow (<5 mg/mL)Highly lipophilic, but completely incapable of disrupting the intermolecular H-bonds between the hydroxyl and carbamate groups of the crystal lattice.Polar ProticMethanol, EthanolModerate to HighProtic solvents can donate and accept H-bonds, solvating the polar functional groups, but the bulky Boc group limits extreme solubility.AqueousWaterInsolubleThe massive hydrophobic surface area of the indane and tert-butyl groups creates an insurmountable entropic penalty for water cavity formation.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm that thermodynamic equilibrium has been reached and that the structural integrity of the compound is maintained.
Protocol A: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)
This protocol determines the absolute thermodynamic solubility of Boc-CAI in a target organic solvent. The causality behind the dual-timepoint sampling is to definitively prove that the system has reached a state of dynamic equilibrium ( ΔC=0 ), avoiding false low readings from slow dissolution kinetics.
Step-by-Step Methodology:
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Saturation Setup: In a 5 mL glass vial, add a known excess mass of Boc-CAI (e.g., 200 mg) to 1.0 mL of the target solvent. Ensure a visible solid pellet remains; if all solid dissolves, add more Boc-CAI until saturation is visually confirmed.
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Isothermal Agitation: Seal the vial tightly to prevent solvent evaporation. Place the vial in an isothermal orbital shaker set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM.
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Phase Separation (Timepoint 1 - 24h): After 24 hours, remove the vial and immediately centrifuge at 25°C (10,000 RPM for 5 minutes) to pellet the undissolved solid.
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Aliquot Extraction: Carefully extract exactly 100 µL of the clear supernatant using a positive displacement pipette. Dilute this aliquot into 900 µL of a compatible HPLC mobile phase (e.g., Acetonitrile).
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Self-Validation (Timepoint 2 - 48h): Resuspend the remaining mixture and return it to the shaker for another 24 hours. Repeat steps 3 and 4 to obtain a 48-hour sample.
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Quantitative Analysis: Analyze both the 24h and 48h samples via HPLC-UV (detecting the aromatic indane core at ~210-220 nm) against a standard calibration curve.
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Validation Check: The concentration at 24h must equal the concentration at 48h (within 2% error). If C48h>C24h , equilibrium was not reached, and agitation must continue.
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Shake-flask methodology for determining equilibrium solubility of Boc-CAI.
Protocol B: Optimized Recrystallization Workflow
Because Boc-CAI exhibits high solubility in EtOAc and low solubility in hexanes, a binary solvent system (anti-solvent crystallization) is highly effective for purification and enantiomeric enrichment.
Step-by-Step Methodology:
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Dissolution: Suspend crude Boc-CAI in a minimum volume of boiling Ethyl Acetate (the "good" solvent) until complete dissolution is achieved.
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Anti-Solvent Addition: Slowly add hot Hexanes (the "anti-solvent") dropwise until the solution becomes faintly turbid (the cloud point).
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Clarification: Add 1-2 drops of hot EtOAc to clear the turbidity, establishing a metastable supersaturated solution.
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Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min. Causality: Slow cooling prevents kinetic trapping of impurities and promotes the growth of large, thermodynamically stable, enantiopure crystals.
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Harvesting & Validation: Filter the resulting crystals under a vacuum and wash with ice-cold hexanes.
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Validation Check: Analyze the mother liquor via chiral HPLC (e.g., Chiralcel OD column)[4]. If the starting material was scalemic, the mother liquor will be enriched in the minor enantiomer, confirming the successful precipitation of the highly crystalline enantiopure Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.
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References
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Chemical Properties of (1S,2R)-1-Amino-2-indanol BioCrick.[Link]
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cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes American Chemical Society (ACS).[Link]
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Strategies for Accessing cis-1-Amino-2-Indanol MDPI.[Link]
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Asymmetric catalysis with a C2-symmetric bisoxazolidine and enantioselective sensing using axially chiral diacridylnaphthalenes ProQuest.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. (1S,2R)-1-Amino-2-indanol | CAS:126456-43-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Asymmetric catalysis with a C2-symmetric bisoxazolidine and enantioselective sensing using axially chiral diacridylnaphthalenes - ProQuest [proquest.com]
